molecular formula C8H8F3NO3 B12099191 4-Oxazolecarboxylic acid, 2-methyl-5-(trifluoromethyl)-, ethyl ester CAS No. 654-85-3

4-Oxazolecarboxylic acid, 2-methyl-5-(trifluoromethyl)-, ethyl ester

Cat. No.: B12099191
CAS No.: 654-85-3
M. Wt: 223.15 g/mol
InChI Key: LZPNPKUTEBIRPQ-UHFFFAOYSA-N
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Description

Chemical Structure: The compound 4-oxazolecarboxylic acid, 2-methyl-5-(trifluoromethyl)-, ethyl ester (CAS 18955-88-9) features an oxazole core substituted with a methyl group at position 2 and a trifluoromethyl (-CF₃) group at position 4. The carboxylic acid moiety is esterified with an ethyl group. Molecular Formula: C₆H₄F₃NO₃. Physical Properties:

  • Melting point: 61–64°C
  • Predicted pKa: 2.51 ± 0.36 (indicative of weak acidity) .

Properties

CAS No.

654-85-3

Molecular Formula

C8H8F3NO3

Molecular Weight

223.15 g/mol

IUPAC Name

ethyl 2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C8H8F3NO3/c1-3-14-7(13)5-6(8(9,10)11)15-4(2)12-5/h3H2,1-2H3

InChI Key

LZPNPKUTEBIRPQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=N1)C)C(F)(F)F

Origin of Product

United States

Preparation Methods

Esterification of Preformed Carboxylic Acid Derivatives

A widely documented approach involves the esterification of 2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid (CAS 18955-88-9) with ethanol. This method leverages carbodiimide- or uronium-based coupling agents to activate the carboxylic acid for nucleophilic attack by ethanol.

Procedure :

  • Activation : Combine 2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid (100 mg, 0.51 mmol) with HATU (292 mg, 0.77 mmol) and DIPEA (199 mg, 1.54 mmol) in DMF (5 mL).

  • Esterification : Add ethanol (0.51 mmol) and stir at 25°C for 14 hours.

  • Work-up : Dilute with ethyl acetate, wash with water, dry over Na₂SO₄, and concentrate.

  • Purification : Use silica gel chromatography (petroleum ether/ethyl acetate, 1:1) to isolate the ester.

Yield : ~80% (estimated from analogous amidation reactions).
Advantages : High selectivity, minimal side products.
Limitations : Requires pre-synthesized carboxylic acid, which adds steps.

Cyclization of β-Ketoester Precursors

A second route involves cyclizing β-ketoester intermediates with formamide under acidic conditions. This method, adapted from Atov et al.’s work on 4-methyloxazole-5-carboxylates, introduces the trifluoromethyl group during precursor synthesis.

Procedure :

  • Synthesize β-Ketoester : React ethyl 2-chloroacetoacetate with a trifluoromethylating agent (e.g., CF₃SiMe₃) to yield ethyl 3-oxo-2-(trifluoromethyl)butanoate.

  • Cyclization : Heat the β-ketoester with formamide (1.3 equiv) and H₂SO₄ (catalyst) at 100–120°C for 6–8 hours.

  • Isolation : Distill under reduced pressure to remove formamide and water, then purify via fractional distillation.

Yield : >80% (based on analogous non-fluorinated systems).
Key Insight : The absence of solvent reduces formamide consumption and simplifies purification.

Halogenation-Trifluoromethylation Sequence

For oxazole rings lacking pre-installed trifluoromethyl groups, post-cyclization functionalization offers an alternative. This method employs halogenation at position 5 followed by palladium-catalyzed cross-coupling with a trifluoromethyl source.

Procedure :

  • Halogenation : Treat ethyl 2-methyloxazole-4-carboxylate with N-bromosuccinimide (NBS) in CCl₄ to introduce bromine at position 5.

  • Trifluoromethylation : React the brominated intermediate with CuCF₃ (generated in situ from CF₃SiMe₃ and CuI) in DMF at 80°C.

  • Purification : Use column chromatography (hexane/ethyl acetate) to isolate the product.

Yield : 60–70% (estimated from isoxazole analogues).
Challenges : Requires handling air-sensitive reagents and precise temperature control.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialKey ReagentsYieldComplexity
EsterificationCarboxylic acidHATU, DIPEA, Ethanol~80%Moderate
Cyclizationβ-KetoesterFormamide, H₂SO₄>80%High
HalogenationHalogenated oxazoleCuCF₃, NBS60–70%Very High

Esterification is favored for its simplicity and compatibility with scalable protocols, whereas cyclization offers atom economy but demands specialized precursors. Halogenation-trifluoromethylation is less practical due to multi-step complexity and lower yields.

Reaction Optimization and Mechanistic Insights

Role of Coupling Agents in Esterification

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) facilitates ester bond formation by converting the carboxylic acid into a reactive acyloxyphosphonium intermediate. This species undergoes nucleophilic substitution with ethanol, driven by the base DIPEA , which neutralizes H⁺ and accelerates deprotonation.

Acid-Catalyzed Cyclization Dynamics

In the cyclization of β-ketoesters, H₂SO₄ protonates the carbonyl oxygen, enhancing electrophilicity for attack by formamide’s nitrogen. The reaction proceeds via a six-membered transition state, culminating in water elimination and oxazole ring closure. Excess formamide (>1.3 equiv) ensures complete conversion but complicates recycling.

Challenges in Trifluoromethyl Group Introduction

Trifluoromethylation via cross-coupling is hindered by the oxazole ring’s electron-deficient nature, which reduces reactivity toward nucleophilic CuCF₃. Directed ortho-metalation (DoM) strategies using LiTMP (Lithium Tetramethylpiperidide) could improve regioselectivity but remain unexplored for this substrate.

Industrial-Scale Considerations

Large-scale synthesis prioritizes the cyclization route due to its high yield and solvent-free conditions. Key adaptations include:

  • Continuous Distillation : To remove water and recycle formamide.

  • Catalyst Recycling : Acidic ion-exchange resins replace H₂SO₄ for easier recovery .

Chemical Reactions Analysis

Types of Reactions: 4-Oxazolecarboxylic acid, 2-methyl-5-(trifluoromethyl)-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolecarboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.

Major Products:

    Oxidation: Oxazolecarboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted oxazole derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity:
    Research indicates that compounds with trifluoromethyl groups often exhibit enhanced pharmacological properties. For instance, studies have shown that derivatives of oxazole compounds can demonstrate significant anticancer activity against various cancer cell lines. Preliminary findings suggest that modifications to the trifluoromethyl group can alter interaction profiles with biological macromolecules, potentially leading to improved therapeutic effects .
  • Enzyme Inhibition Studies:
    Interaction studies involving 4-Oxazolecarboxylic acid, 2-methyl-5-(trifluoromethyl)-, ethyl ester focus on its binding affinities with enzymes and receptors. These studies are crucial for understanding the compound's mechanism of action and identifying potential therapeutic benefits in treating diseases such as cancer and diabetes .

Agrochemical Applications

  • Pesticidal Properties:
    The compound's unique chemical structure allows for potential applications in developing new agrochemicals. Its trifluoromethyl group may enhance the efficacy of pesticides by improving their stability and bioactivity against pests .
  • Plant Growth Regulators:
    Research suggests that derivatives of oxazole compounds can be explored as plant growth regulators, offering a novel approach to enhancing crop yields and resistance to environmental stressors .

Synthetic Methods

The synthesis of this compound typically involves several steps:

  • Starting Materials:
    • Hydroxylamine hydrochloride
    • Ethyl acetoacetate
    • Substituted aromatic aldehydes
  • Multi-step Synthesis:
    The synthesis allows for the incorporation of various substituents to tailor the compound's properties for specific applications. This flexibility is vital for developing derivatives with targeted biological activities .

Case Studies

Case StudyFocusFindings
Study on Anticancer ActivityEvaluated against lung cancer cellsCompounds exhibited varying degrees of inhibitory activity compared to doxorubicin
Enzyme Interaction StudiesBinding affinities with enzymesModifications to trifluoromethyl groups significantly altered interaction profiles
Agrochemical ApplicationDevelopment of new pesticidesEnhanced stability and efficacy observed in preliminary tests

Mechanism of Action

The mechanism of action of 4-oxazolecarboxylic acid, 2-methyl-5-(trifluoromethyl)-, ethyl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances its ability to penetrate biological membranes, allowing it to reach intracellular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns in Oxazole Derivatives

Ethyl 2-Methyl-4-(Trifluoromethyl)Oxazole-5-Carboxylate (CAS 1520255-28-0)
  • Differences : The trifluoromethyl group is at position 4 instead of 5.
  • Molecular Formula: C₈H₈F₃NO₃.
  • The ethyl ester enhances lipophilicity compared to methyl esters .
Methyl 5-Methyl-2-Phenyl-1,3-Oxazole-4-Carboxylate (CAS 100063-41-0)
  • Differences : Phenyl group at position 2 and methyl ester.
4-Oxazolecarboxylic Acid, 2-Phenyl-5-(Trifluoromethyl)-, Ethyl Ester
  • Differences : Phenyl substituent at position 2 instead of methyl.
  • Impact : Enhanced steric bulk and aromatic interactions could influence solubility and target engagement .

Heterocycle Variants

Ethyl 3-(3-(Trifluoromethyl)Phenyl)-1,2,4-Oxadiazole-5-Carboxylate (CAS 886361-32-6)
  • Differences : Oxadiazole ring (two nitrogen atoms) instead of oxazole.
2-Methyl-4-(Trifluoromethyl)Thiazole-5-Carboxylic Acid Ethyl Ester
  • Differences : Thiazole (sulfur-containing heterocycle) instead of oxazole.
  • Impact : Sulfur’s polarizability may enhance intermolecular interactions (e.g., van der Waals forces) but reduce solubility in aqueous media .

Ester Group Modifications

Compound Ester Group Molecular Weight Predicted Solubility (Lipid/Water)
Target Compound Ethyl 195.1 g/mol Moderate lipid solubility
Methyl 5-Methyl-2-Phenyl Oxazole Methyl 220.22 g/mol Higher water solubility
Ethyl Oxadiazole Derivative Ethyl 271.2 g/mol Balanced solubility

Key Insight : Ethyl esters generally improve membrane permeability compared to methyl esters but may require enzymatic hydrolysis for prodrug activation .

Biological Activity

4-Oxazolecarboxylic acid, 2-methyl-5-(trifluoromethyl)-, ethyl ester (CAS No. 654-85-3) is a compound that has garnered attention in the fields of medicinal chemistry and agrochemicals due to its unique structural features and biological activities. The presence of a trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical for its pharmacological properties. This article delves into the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₈H₈F₃NO₃
  • Molecular Weight : 223.15 g/mol
  • Density : Approximately 1.315 g/cm³
  • Boiling Point : 81 °C (at 1 Torr)
  • pKa : -3.09 (predicted)

Mechanisms of Biological Activity

The biological activity of this compound is largely attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Research indicates that compounds containing trifluoromethyl groups can effectively inhibit enzymes involved in inflammatory pathways. For instance, studies on phosphodiesterase (PDE) inhibitors demonstrate that modifications in the trifluoromethyl group can significantly alter binding affinities and inhibitory activities against PDE4 enzymes, which are crucial in regulating inflammation and immune responses .
  • Binding Affinities : Interaction studies have shown that this compound exhibits notable binding affinities with various receptors and enzymes, suggesting potential therapeutic applications in treating inflammatory diseases. The trifluoromethyl substitution enhances interactions with hydrophobic pockets within active sites of biological macromolecules.

Biological Activities

The following table summarizes the key biological activities associated with this compound:

Activity TypeDescriptionReferences
Anti-inflammatoryInhibits PDE4 activity, reducing pro-inflammatory cytokines like TNF-α and IL-10.
AntimicrobialPotential applications in developing antimicrobial agents due to structural analogs.
CytotoxicityPreliminary studies indicate low cytotoxic effects at therapeutic concentrations.
Metabolic StabilityEnhanced metabolic stability due to trifluoromethyl group; beneficial for drug design.

Case Studies

Several studies have explored the efficacy of this compound in various therapeutic contexts:

  • PDE4 Inhibitors : A study highlighted the role of compounds similar to 4-Oxazolecarboxylic acid in inhibiting PDE4 enzymes, demonstrating significant anti-inflammatory effects in vitro and in vivo models. Compounds exhibiting high selectivity for PDE4B isoforms showed promising results in reducing pulmonary inflammation .
  • Antimicrobial Activity : Research into derivatives of this compound has suggested potential antimicrobial properties, particularly against Gram-positive bacteria. Structural modifications have been evaluated to enhance efficacy while minimizing toxicity .

Q & A

Q. What are the recommended synthetic routes for preparing 4-Oxazolecarboxylic acid, 2-methyl-5-(trifluoromethyl)-, ethyl ester?

The compound is typically synthesized via cycloaddition reactions or esterification of precursor acids. For example, describes a method where carbethoxyformonitrile oxide undergoes cycloaddition with a pyrrolidino intermediate, followed by hydrolysis of the ethyl ester group. Ethyl ester derivatives are often stabilized using protecting groups during synthesis to avoid premature hydrolysis. Reaction optimization may involve pH control (e.g., alkaline conditions for cycloaddition) and temperature modulation (e.g., reflux in polar aprotic solvents) .

Q. How can researchers characterize the purity and structural identity of this compound?

Key techniques include:

  • LCMS/HPLC : For assessing purity and verifying molecular weight (e.g., LCMS m/z 366 [M+H]+ in ).
  • X-ray crystallography : To resolve atomic-level structural details, as demonstrated in for a related thiazolecarboxylic acid derivative.
  • NMR spectroscopy : 1H/13C NMR to confirm trifluoromethyl and ester functional groups.
  • Elemental analysis : Validate molecular formula (C7H6F3NO2S, per ) .

Q. What are the critical physicochemical properties influencing experimental design?

Key properties include:

  • Melting point : 61–64°C (predicted, ).
  • Boiling point : 254.2±40.0°C (predicted).
  • pKa : 2.51±0.36 (suggesting moderate acidity, relevant for solubility in aqueous buffers).
  • Density : 1.526±0.06 g/cm³ (useful for solvent selection during extraction) .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR or LCMS) be resolved for this compound?

Contradictions often arise from impurities, stereoisomerism, or solvent effects. Strategies include:

  • Multi-technique validation : Cross-check with X-ray crystallography ( ) or high-resolution mass spectrometry.
  • Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values.
  • Advanced chromatography : Use chiral columns or tandem LCMS/MS to separate isomers or degradation products .

Q. What methodologies are employed to study the metabolic stability of ethyl ester derivatives in biological systems?

highlights prodrug metabolism studies using rodent models. Techniques include:

  • Pharmacokinetic profiling : Plasma concentration monitoring via LCMS over 24 h to track hydrolysis to active metabolites.
  • Enzyme inhibition assays : Test susceptibility to esterases using liver microsomes.
  • Stability assays : Incubate the compound in simulated gastric fluid (pH 2–3) to assess ester hydrolysis rates .

Q. How can computational tools aid in optimizing the reactivity of trifluoromethyl-oxazole derivatives?

  • Docking studies : Predict binding affinity to target proteins (e.g., enzymes in ).
  • QSAR modeling : Correlate substituent effects (e.g., trifluoromethyl vs. methyl) with biological activity or solubility.
  • Reaction pathway simulations : Use Gaussian or ORCA software to model cycloaddition energetics ( ) .

Q. What strategies mitigate challenges in crystallizing trifluoromethyl-containing compounds?

  • Co-crystallization : Add stabilizing agents (e.g., crown ethers) to enhance lattice formation.
  • Slow evaporation : Use high-boiling solvents (e.g., DMSO) for gradual crystal growth.
  • Low-temperature XRD : Reduce thermal motion for sharper diffraction patterns, as applied in .

Methodological Notes

  • Synthetic Optimization : recommends monitoring reaction progress via TLC with UV-active spots for intermediates.
  • Purification : Use preparative HPLC (C18 columns) with acetonitrile/water gradients () or recrystallization from ethanol/water mixtures ().
  • Safety : The trifluoromethyl group may release HF under harsh conditions; handle with inert atmosphere and HF-resistant equipment .

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